

# Physical and chemical properties of 1,4-di(2-hydroxyethoxy)benzene

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## Compound of Interest

Compound Name: 1,4-Bis(2-hydroxyethoxy)benzene

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## An In-depth Technical Guide to 1,4-Di(2-hydroxyethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the physical, chemical, and toxicological properties of 1,4-di(2-hydroxyethoxy)benzene. It includes detailed experimental protocols for its synthesis and analysis, making it a valuable resource for professionals in chemical research and drug development.

### Introduction

1,4-Di(2-hydroxyethoxy)benzene, also widely known as Hydroquinone bis(2-hydroxyethyl) ether, is an aromatic diol with the chemical formula  $C_{10}H_{14}O_4$ .<sup>[1][2]</sup> Its structure features a central benzene ring substituted at the para positions with two hydroxyethoxy groups. This symmetrical, bifunctional nature—possessing two terminal primary hydroxyl groups—makes it a valuable chemical intermediate and building block. While its primary application lies in polymer science as a chain extender for polyurethanes and other elastomers to enhance mechanical properties, its role as a rigid, bifunctional linker holds potential interest for medicinal chemists and drug development professionals in the synthesis of complex molecules.<sup>[3]</sup>

### Physical and Chemical Properties

1,4-Di(2-hydroxyethoxy)benzene is typically a white to light yellow solid at room temperature.[1] It is known to be hygroscopic and should be stored under an inert atmosphere to maintain its purity.[2]

Table 1: Physical and Chemical Properties of 1,4-Di(2-hydroxyethoxy)benzene

Property	Value	Source(s)
IUPAC Name	2-[4-(2-hydroxyethoxy)phenoxy]ethanol	[4]
Synonyms	1,4-Bis(2-hydroxyethoxy)benzene, Hydroquinone bis(2-hydroxyethyl) ether	[1][4]
CAS Number	104-38-1	[1][2]
Molecular Formula	C <sub>10</sub> H <sub>14</sub> O <sub>4</sub>	[2]
Molecular Weight	198.22 g/mol	[2]
Appearance	White to light yellow/orange powder or lump	[1]
Melting Point	101 - 107 °C	[1]
Physical State	Solid	[2]
Purity (Typical)	>95.0% (by GC)	[2]
Key Characteristics	Hygroscopic	[2]

## Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of 1,4-di(2-hydroxyethoxy)benzene. Below are the expected characteristics for major spectroscopic techniques.

Table 2: Spectroscopic Data and Expected Characteristics

Technique	Expected Peaks / Signals	Rationale / Notes
$^1\text{H}$ NMR	$\delta$ ~6.8-7.0 ppm (s, 4H): Aromatic protons. $\delta$ ~3.9-4.1 ppm (m, 4H): -O-CH <sub>2</sub> - protons. $\delta$ ~3.7-3.9 ppm (m, 4H): -CH <sub>2</sub> -OH protons. $\delta$ ~2.0-3.0 ppm (br s, 2H): Hydroxyl (-OH) protons, position is variable and may exchange with D <sub>2</sub> O.	Based on the structure and typical chemical shifts for similar compounds. <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
$^{13}\text{C}$ NMR	$\delta$ ~153 ppm: Aromatic C-O. $\delta$ ~115 ppm: Aromatic C-H. $\delta$ ~70 ppm: -O-CH <sub>2</sub> -. $\delta$ ~61 ppm: -CH <sub>2</sub> -OH.	Based on the structure and typical chemical shifts for similar compounds. <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a>
FT-IR (KBr)	~3300 cm <sup>-1</sup> (broad): O-H stretching (hydroxyl). ~3050 cm <sup>-1</sup> (weak): Aromatic C-H stretching. ~2900 cm <sup>-1</sup> (medium): Aliphatic C-H stretching. ~1510 cm <sup>-1</sup> (strong): Aromatic C=C stretching. ~1240 cm <sup>-1</sup> (strong): Aryl-O (ether) C-O stretching. ~1080 cm <sup>-1</sup> (strong): Aliphatic C-O stretching.	Based on functional groups present and established IR correlation tables. <a href="#">[11]</a> <a href="#">[12]</a>
Mass Spec.	[M] <sup>+</sup> at m/z = 198.09	Corresponding to the molecular formula C <sub>10</sub> H <sub>14</sub> O <sub>4</sub> .

## Experimental Protocols

The following sections detail representative experimental procedures for the synthesis and quality control analysis of 1,4-di(2-hydroxyethoxy)benzene.

This protocol describes the synthesis of 1,4-di(2-hydroxyethoxy)benzene from hydroquinone and 2-chloroethanol. This method is a classic Williamson ether synthesis, which proceeds via

an  $S_N2$  mechanism where the deprotonated hydroxyl groups of hydroquinone act as nucleophiles.[13][14][15]

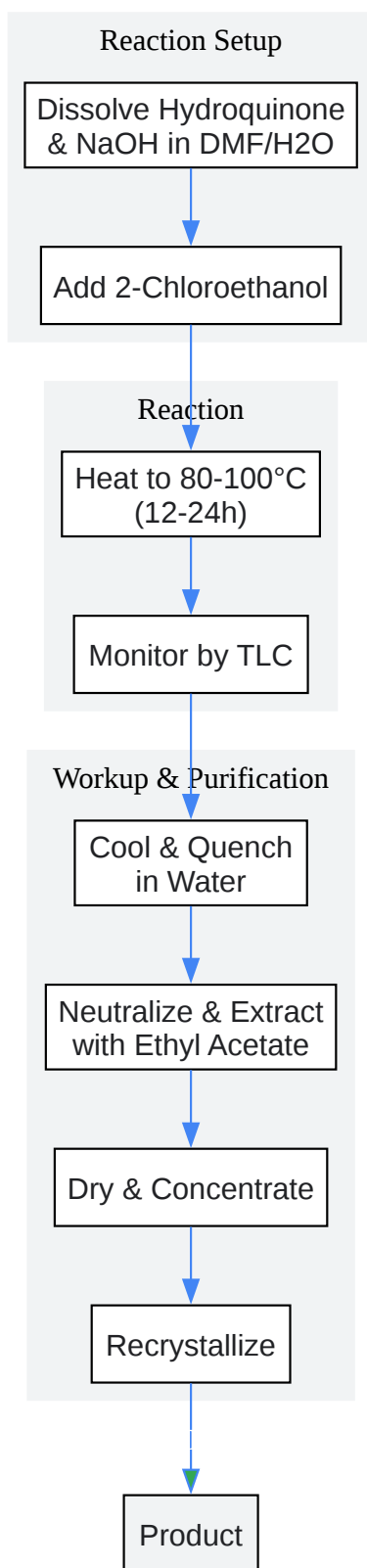
#### Reagents and Materials:

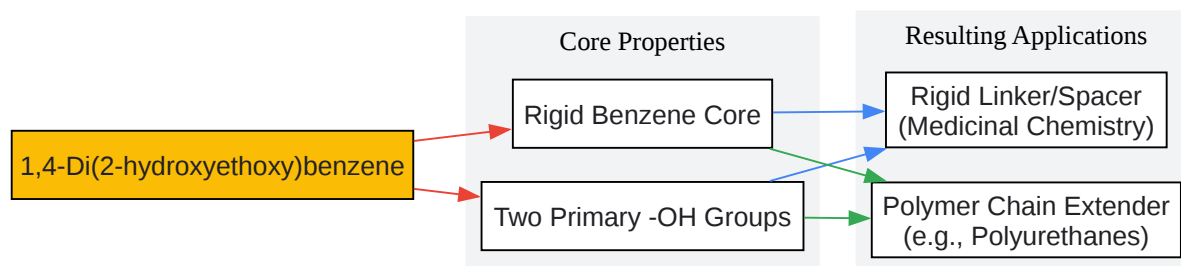
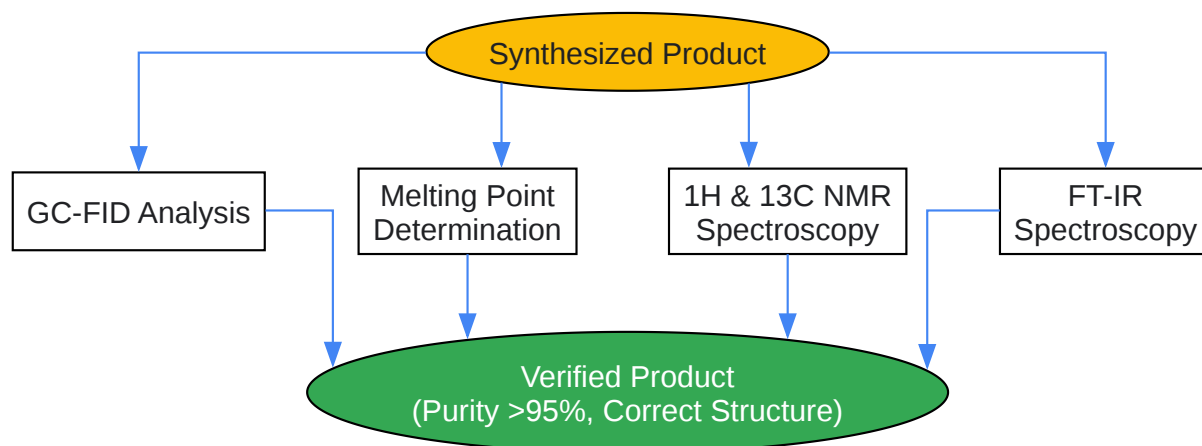
- Hydroquinone
- 2-Chloroethanol
- Sodium Hydroxide (NaOH)
- Dimethylformamide (DMF) or other suitable polar aprotic solvent[16]
- Deionized Water
- Hydrochloric Acid (HCl) for neutralization
- Ethyl Acetate for extraction
- Anhydrous Magnesium Sulfate ( $MgSO_4$ )
- Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

#### Procedure:

- Deprotonation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve hydroquinone (1.0 eq) and sodium hydroxide (2.2 eq) in a minimal amount of water, then add DMF to create a stirrable solution.
- Nucleophilic Substitution: Slowly add 2-chloroethanol (2.2 eq) to the mixture.
- Reaction: Heat the mixture to 80-100 °C and maintain under reflux with vigorous stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup: After cooling to room temperature, pour the reaction mixture into a beaker of cold water.

- Neutralization & Extraction: Neutralize the aqueous solution with dilute HCl. Extract the product into ethyl acetate (3x volumes).
- Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous  $\text{MgSO}_4$ , filter, and concentrate the solvent using a rotary evaporator.
- Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the final product.





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